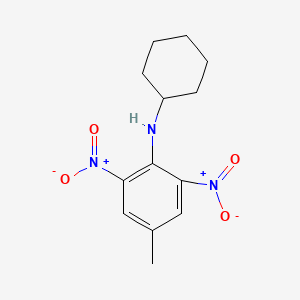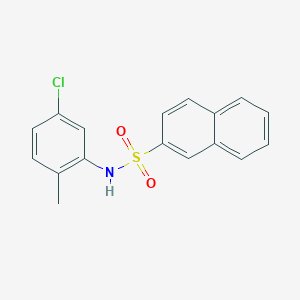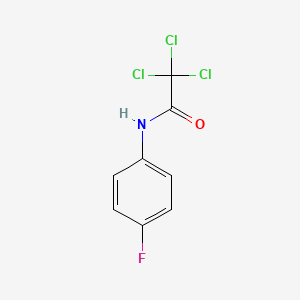![molecular formula C14H14O4S5 B11955982 Trisulfide, bis[(4-methylphenyl)sulfonyl] CAS No. 5692-44-4](/img/structure/B11955982.png)
Trisulfide, bis[(4-methylphenyl)sulfonyl]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trisulfide, bis[(4-methylphenyl)sulfonyl]: is a chemical compound with the molecular formula C14H14O4S5 and a molecular weight of 406.58 g/mol . It is also known by other names such as bis(p-tolylsulfonyl) trisulfide . This compound is characterized by the presence of three sulfur atoms (trisulfide) and two sulfonyl groups attached to 4-methylphenyl rings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trisulfide, bis[(4-methylphenyl)sulfonyl] typically involves the reaction of 4-methylbenzenesulfonyl chloride with sodium trisulfide. The reaction is carried out in an organic solvent such as dichloromethane or chloroform under controlled temperature conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production methods for trisulfide, bis[(4-methylphenyl)sulfonyl] are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The raw materials are sourced from reliable suppliers, and the production process is optimized for efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: Trisulfide, bis[(4-methylphenyl)sulfonyl] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the trisulfide group to disulfide or thiol groups.
Substitution: The sulfonyl groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Disulfides and thiols.
Substitution: Various substituted sulfonyl derivatives.
Scientific Research Applications
Chemistry: Trisulfide, bis[(4-methylphenyl)sulfonyl] is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds. It is also employed in the study of reaction mechanisms involving sulfonyl groups .
Biology: In biological research, this compound is used to study the effects of sulfonyl groups on biological systems. It is also investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties .
Medicine: The compound is explored for its potential therapeutic applications, including its use as a precursor for drug development. Its unique chemical structure makes it a candidate for the design of new pharmaceuticals .
Industry: In the industrial sector, trisulfide, bis[(4-methylphenyl)sulfonyl] is used in the production of specialty chemicals and materials. It is also utilized in the development of new catalysts and polymers .
Mechanism of Action
The mechanism of action of trisulfide, bis[(4-methylphenyl)sulfonyl] involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl groups can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or activation of enzymatic activity. The trisulfide group can undergo redox reactions, affecting cellular redox balance and signaling pathways .
Comparison with Similar Compounds
- Disulfide, bis[(4-methylphenyl)sulfonyl]
- Tetrasulfide, bis[(4-methylphenyl)sulfonyl]
- Trisulfide, bis[(4-chlorophenyl)sulfonyl]
Comparison: Trisulfide, bis[(4-methylphenyl)sulfonyl] is unique due to the presence of three sulfur atoms, which imparts distinct chemical and biological properties. Compared to disulfide and tetrasulfide analogs, the trisulfide compound exhibits different reactivity and stability. The presence of 4-methylphenyl groups also influences its solubility and interaction with biological targets .
Properties
CAS No. |
5692-44-4 |
|---|---|
Molecular Formula |
C14H14O4S5 |
Molecular Weight |
406.6 g/mol |
IUPAC Name |
1-methyl-4-[(4-methylphenyl)sulfonyltrisulfanyl]sulfonylbenzene |
InChI |
InChI=1S/C14H14O4S5/c1-11-3-7-13(8-4-11)22(15,16)20-19-21-23(17,18)14-9-5-12(2)6-10-14/h3-10H,1-2H3 |
InChI Key |
XFALWVPSWSSCKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)SSSS(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Propanedioic acid, 1,3-bis[2-[[(4-methylphenyl)amino]thioxomethyl]hydrazide]](/img/structure/B11955939.png)
![N-(2,2,2-trichloro-1-{[(4-methoxy-3-nitrophenyl)carbamothioyl]amino}ethyl)furan-2-carboxamide](/img/structure/B11955941.png)





